Rubrene, chemically known as 5,6,11,12-Tetraphenylnaphthacene, is a polycyclic aromatic hydrocarbon with the molecular formula and a molecular weight of approximately 532.67 g/mol. It is characterized by a tetracene backbone with four phenyl groups attached, which significantly enhances its electronic properties. Rubrene is primarily recognized for its high charge mobility, making it one of the most studied molecular semiconductors in organic electronics, particularly in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Rubrene's mechanism of action lies in its ability to transport charge carriers (holes) efficiently. The planar structure and extended conjugated system facilitate the movement of these charges, making it a valuable material for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [, ].
Moreover, rubrene's radical anion can survive in excited states for extended periods, with a half-life of approximately 940 microseconds . This property is crucial for understanding its behavior in photonic applications.
Rubrene can be synthesized through several methods:
Rubrene's unique properties enable its use in various applications:
Studies on the interactions of rubrene with other materials have revealed significant insights:
Rubrene shares structural and functional similarities with several other compounds. Notable similar compounds include:
Compound | Molecular Formula | Charge Mobility | Stability |
---|---|---|---|
Rubrene | High | Moderate | |
Tetracene | Moderate | High | |
Pentacene | Very High | Low | |
Coronene | Low | Moderate |
Rubrene's combination of high charge mobility and moderate stability makes it uniquely suited for specific applications in organic electronics compared to these similar compounds. Its ability to maintain performance under various conditions while providing efficient charge transport sets it apart in the field of molecular semiconductors .
Irritant